molecular formula C13H18Cl2N2 B2550626 2-(4-Ethynylpiperidin-1-yl)aniline;dihydrochloride CAS No. 2416236-51-4

2-(4-Ethynylpiperidin-1-yl)aniline;dihydrochloride

Cat. No.: B2550626
CAS No.: 2416236-51-4
M. Wt: 273.2
InChI Key: AXARPFMAZZZKJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Ethynylpiperidin-1-yl)aniline;dihydrochloride is a chemical compound with the molecular formula C13H18Cl2N2. It is a derivative of piperidine and aniline, featuring an ethynyl group attached to the piperidine ring. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethynylpiperidin-1-yl)aniline;dihydrochloride typically involves the reaction of 4-ethynylpiperidine with aniline under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction mixture is then purified to obtain the dihydrochloride salt of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethynylpiperidin-1-yl)aniline;dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives of the compound.

Scientific Research Applications

2-(4-Ethynylpiperidin-1-yl)aniline;dihydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is conducted to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Ethynylpiperidin-1-yl)aniline;dihydrochloride involves its interaction with specific molecular targets and pathways. The ethynyl group and the piperidine ring play crucial roles in its activity, influencing its binding affinity and reactivity with various biomolecules. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

2-(4-Ethynylpiperidin-1-yl)aniline;dihydrochloride can be compared with other similar compounds such as:

    2-(4-Ethynylpiperidin-1-yl)benzene: Similar structure but lacks the aniline group.

    4-Ethynylpiperidine: Lacks the aniline moiety.

    Aniline derivatives: Various derivatives with different substituents on the aniline ring.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-(4-ethynylpiperidin-1-yl)aniline;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2.2ClH/c1-2-11-7-9-15(10-8-11)13-6-4-3-5-12(13)14;;/h1,3-6,11H,7-10,14H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMDQNMATIVMZRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1CCN(CC1)C2=CC=CC=C2N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.